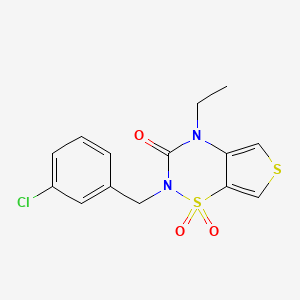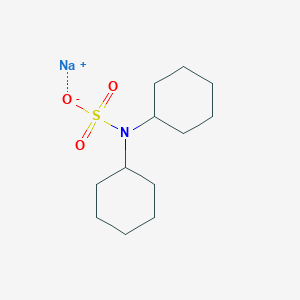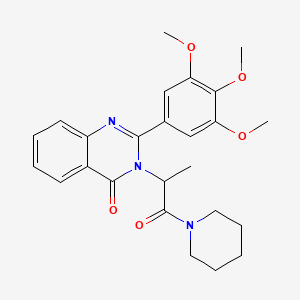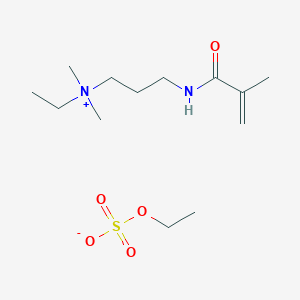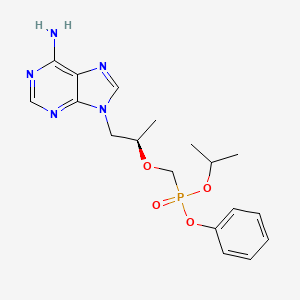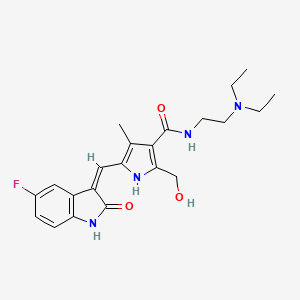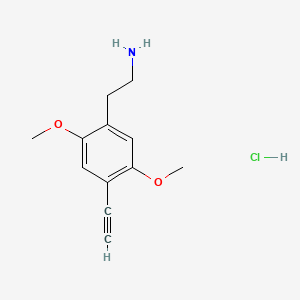
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride, commonly known as 2C-YN HCl, is a synthetic compound belonging to the phenethylamine class. It is an analog of phenethylamine and is known for its psychedelic properties. The compound has a molecular formula of C12H15NO2 and a molar mass of 205.257 g·mol−1 .
Preparation Methods
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride can be synthesized from 2,5-dimethoxy-4-iodophenethylamine (2C-I). The synthesis involves the substitution of the iodine atom with an ethynyl group. The reaction typically requires the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Chemical Reactions Analysis
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of structure-activity relationships of phenethylamines.
Biology: The compound is used to investigate the effects of phenethylamines on biological systems, particularly their interaction with neurotransmitter receptors.
Medicine: Research on this compound contributes to understanding the pharmacological properties of psychedelic compounds and their potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-ethynylphenethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as a partial agonist at these receptors, leading to altered neurotransmitter release and subsequent psychedelic effects. The molecular targets include serotonin transporters and receptors, which play a crucial role in modulating mood, perception, and cognition .
Comparison with Similar Compounds
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride is similar to other phenethylamine derivatives such as:
2,5-Dimethoxy-4-iodophenethylamine (2C-I): The parent compound from which this compound is synthesized.
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Another phenethylamine derivative with similar psychedelic properties.
2,5-Dimethoxy-4-ethylphenethylamine (2C-E): Known for its potent psychedelic effects.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical and pharmacological properties compared to its analogs.
Properties
CAS No. |
633290-73-0 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-(4-ethynyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2;/h1,7-8H,5-6,13H2,2-3H3;1H |
InChI Key |
AKGLSSGVCLTMIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


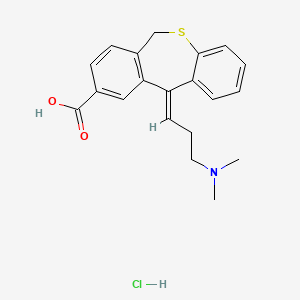

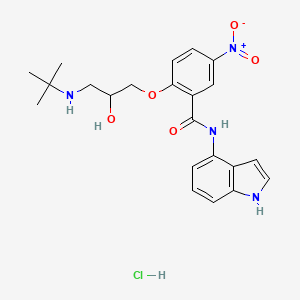

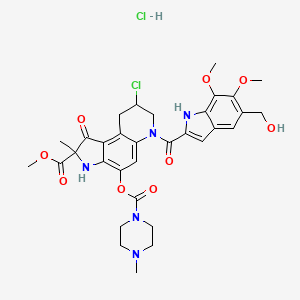
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)
